molecular formula C11H19N3O2 B15300564 Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate

Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate

Cat. No.: B15300564
M. Wt: 225.29 g/mol
InChI Key: PYLLVKPIMSDAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate is a compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This structure is significant in various biological and chemical contexts due to its ability to participate in hydrogen bonding and its role as a ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate typically involves the formation of the imidazole ring followed by the introduction of the isopropylamino and methyl ester groups. One common method involves the cyclization of a precursor containing the necessary functional groups under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to modify the imidazole ring or the ester group.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can be functionalized to create a wide range of derivatives.

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. The imidazole ring can mimic the histidine residue in proteins, making it useful in the design of enzyme inhibitors.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as antifungal, antibacterial, and anticancer agents. The imidazole ring is a common feature in many drugs due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound is used in the synthesis of materials for electronic applications, such as organic light-emitting diodes (OLEDs) and semiconductors. Its ability to form stable complexes with metals makes it valuable in materials science.

Mechanism of Action

The mechanism of action of Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The imidazole ring can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the specific context.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 3-imidazol-1-yl-2-methyl-2-(propan-2-ylamino)propanoate

InChI

InChI=1S/C11H19N3O2/c1-9(2)13-11(3,10(15)16-4)7-14-6-5-12-8-14/h5-6,8-9,13H,7H2,1-4H3

InChI Key

PYLLVKPIMSDAFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)(CN1C=CN=C1)C(=O)OC

Origin of Product

United States

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